molecular formula C8H10O3 B8528551 3-Isopropoxy-4-methyl-3-cyclobutene-1,2-dione

3-Isopropoxy-4-methyl-3-cyclobutene-1,2-dione

Cat. No. B8528551
M. Wt: 154.16 g/mol
InChI Key: OZOYNWQSFNTBNE-UHFFFAOYSA-N
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Patent
US05521188

Procedure details

A solution of 3-[3-[4-(5-methoxy-4-pyrimidyl)-1-piperazinyl]propyl]-5-aminoindole (6) (0.190 g, 0.52 mmol) and 3-(1-methylethoxy)-4-methylcyclobut-3-ene-1,2-dione (3) (0.080 g, 0.52 mmol) in 1 mL of dry DMF was stirred at room temperature for 66 h and then it was heated at 130° C. (oil-bath temperature) for 6 h. The cooled mixture was evaporated and the residue was chromatographed (SiO2/CH2Cl2 --MeOH, 95:5 then CH2Cl2 --MeOH--NH4OH, 95:4.5:0.5 to 90:9:1) to give the title compound (0.138 g, 58%) as a brown foam. This material was treated with excess methanolic HCl, the resulting solution was evaporated and the residue was triturated with isopropanol to give the hydrochloride 0.140 g, 45%) as a solid, mp 200° C. (dec): IR (KBr) 3400, 3220, 1782, 1630, 1600 cm-1 ; 1H NMR (DMSO-d6, 200 MHz) δ11.08-10.83 (m, 2H), 8.59 (s, 1H), 8.19 (s, 1H), 7.57-7.04 (m, 4H), 4.85 (m, 2H), 3.90 (s, 3H), 2.8-2.4 (m, 8H), 3,13 (m, 2H), 2.26 (s, 1.5H), 2.10 (m, 2H), 1.89 (s, 1.5H). Anal. Calcd for C25H28N6O3. 3 HCl 0.75 H2O. 0.25 C3H8O: C, 51.68; H, 5.81; N, 14.04. Found: C, 51.43; H, 5.61; N, 13.93.
Name
3-[3-[4-(5-methoxy-4-pyrimidyl)-1-piperazinyl]propyl]-5-aminoindole
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][C:18]3[C:26]4[C:21](=[CH:22][CH:23]=[C:24]([NH2:27])[CH:25]=4)[NH:20][CH:19]=3)[CH2:11][CH2:10]2)=[N:5][CH:6]=[N:7][CH:8]=1.CC([O:31][C:32]1[C:33](=[O:38])[C:34](=O)[C:35]=1[CH3:36])C>CN(C=O)C>[NH4+:5].[OH-:2].[CH3:1][O:2][C:3]1[C:4]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][C:18]3[C:26]4[C:21](=[CH:22][CH:23]=[C:24]([NH:27][C:34]5[C:33](=[O:38])[C:32](=[O:31])[C:35]=5[CH3:36])[CH:25]=4)[NH:20][CH:19]=3)[CH2:11][CH2:10]2)=[N:5][CH:6]=[N:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
3-[3-[4-(5-methoxy-4-pyrimidyl)-1-piperazinyl]propyl]-5-aminoindole
Quantity
0.19 g
Type
reactant
Smiles
COC=1C(=NC=NC1)N1CCN(CC1)CCCC1=CNC2=CC=C(C=C12)N
Name
Quantity
0.08 g
Type
reactant
Smiles
CC(C)OC=1C(C(C1C)=O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (SiO2/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
COC=1C(=NC=NC1)N1CCN(CC1)CCCC1=CNC2=CC=C(C=C12)NC=1C(C(C1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.138 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 115.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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